Methyl 5,6-dimethylpyrazine-2-carboxylate

説明

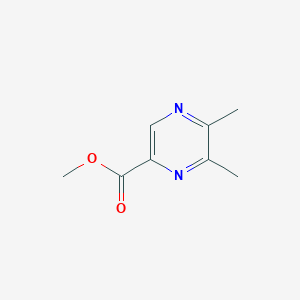

Methyl 5,6-dimethylpyrazine-2-carboxylate is a substituted pyrazine derivative characterized by a pyrazine ring with two methyl groups at the 5- and 6-positions and a methyl ester moiety at the 2-position. Pyrazines are six-membered heterocyclic compounds containing two nitrogen atoms at the 1,4-positions, widely studied for their applications in pharmaceuticals, agrochemicals, and flavor chemistry . This compound is part of a broader class of pyrazinecarboxylates, where functional group modifications significantly influence physical, chemical, and biological properties.

Structure

2D Structure

特性

IUPAC Name |

methyl 5,6-dimethylpyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-6(2)10-7(4-9-5)8(11)12-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSURIIGEIGSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N=C1C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673185 | |

| Record name | Methyl 5,6-dimethylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234504-26-7 | |

| Record name | Methyl 5,6-dimethylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dimethylpyrazine-2-carboxylate typically involves the reaction of appropriate pyrazine precursors with methylating agents and carboxylating reagents. One common method involves the methylation of 5,6-dimethylpyrazine followed by esterification with methanol in the presence of a catalyst. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. The use of high-throughput reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

化学反応の分析

Types of Reactions

Methyl 5,6-dimethylpyrazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methyl groups on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides (e.g., NaCl, KBr) or amines (e.g., NH3, RNH2) can be used for substitution reactions.

Major Products Formed

Oxidation: Pyrazine carboxylic acids.

Reduction: Pyrazine alcohols or other reduced derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

Methyl 5,6-dimethylpyrazine-2-carboxylate serves as a building block for synthesizing more complex pyrazine derivatives and heterocyclic compounds. Its unique structure allows for various chemical reactions including oxidation, reduction, and substitution.

Biology

Research indicates potential biological activities , particularly:

- Antimicrobial Properties: Studies suggest that this compound may inhibit bacterial growth by interfering with essential metabolic processes.

- Anticancer Activity: Preliminary investigations are underway to explore its efficacy against cancer cells.

Medicine

In the pharmaceutical industry, this compound is investigated as a pharmaceutical intermediate . Its unique properties may contribute to the development of new drugs targeting specific diseases.

Industry

This compound is also utilized in:

- Agrochemicals: Serving as a precursor for pesticides and herbicides.

- Flavoring Agents: Its distinct aroma contributes to food products and fragrances, enhancing sensory experiences .

Case Studies

作用機序

The mechanism of action of Methyl 5,6-dimethylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes .

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural analogs of Methyl 5,6-dimethylpyrazine-2-carboxylate, highlighting substituent differences and their implications:

Key Differences and Implications

Substituent Effects on Reactivity Methyl vs. Chloro Groups: Methyl groups (as in this compound) provide steric hindrance, reducing electrophilic substitution reactivity compared to chloro-substituted analogs (e.g., 77168-85-5). Chlorine atoms, being electron-withdrawing, activate the pyrazine ring for nucleophilic attacks . Amino Substituents: The presence of an amino group (e.g., 1458-18-0) introduces hydrogen-bonding capability, making such derivatives valuable in drug design for target binding .

Ester Group Variations

- Methyl vs. Ethyl Esters : Ethyl esters (e.g., 62124-80-5) exhibit higher lipophilicity, which can enhance membrane permeability in biological systems. Methyl esters, however, are more prone to hydrolysis under basic conditions .

Biological and Industrial Applications this compound and its analogs are intermediates in synthesizing bioactive molecules. For example, methyl pyrazinecarboxylates are precursors to iminobenzoates and hydrazides, which exhibit antimicrobial and antitumor activities . Chlorinated derivatives (e.g., 77168-85-5) are used in cross-coupling reactions to construct complex heterocycles for agrochemicals .

生物活性

Methyl 5,6-dimethylpyrazine-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is a derivative of pyrazine, characterized by its unique structure which includes two methyl groups and a carboxylate functional group. Its molecular formula is , and it plays a significant role in various biochemical processes.

Antimicrobial Activity

1. Antibacterial Effects

Research indicates that alkylpyrazines, including this compound, exhibit notable antibacterial properties. A study demonstrated that related compounds significantly reduced the growth of Escherichia coli at concentrations as low as 0.6% after four hours of incubation. The bactericidal effect was enhanced at higher concentrations and longer incubation times .

Table 1: Antibacterial Activity of Alkylpyrazines

| Compound | Concentration (%) | Time (hours) | Effect on E. coli Growth |

|---|---|---|---|

| This compound | 0.3 | 2 | Minimal |

| 0.6 | 4 | Moderate | |

| 1.2 | 6 | Significant |

2. Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. Specifically, it demonstrated a reduction in mycelial growth of Phaeomoniella chlamydospora by up to 67% when applied at higher concentrations .

The biological activity of this compound can be attributed to its interaction with microbial cell membranes and metabolic pathways. Alkylpyrazines have been shown to disrupt cellular integrity, leading to increased permeability and eventual cell death in susceptible organisms .

Case Studies

A case study involving the application of related pyrazines in food preservation highlighted their effectiveness in reducing microbial contamination without compromising food quality . The study found that incorporating these compounds into food products not only extended shelf life but also enhanced flavor profiles.

Safety and Toxicology

Despite its beneficial properties, safety assessments are crucial for any compound intended for therapeutic or food-related applications. The LD50 value for related pyrazines is reported at approximately 460 mg/kg in rats, indicating moderate toxicity levels . Long-term studies have established no observed adverse effect levels (NOAEL) for related compounds at doses around 12.5 mg/kg/day .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5,6-dimethylpyrazine-2-carboxylate?

- Methodological Answer : The synthesis typically involves esterification of 5,6-dimethylpyrazine-2-carboxylic acid with methanol under acidic catalysis. Key steps include:

- Reaction setup : Mixing the carboxylic acid with methanol and a catalyst (e.g., H₂SO₄ or HCl) under reflux.

- Purification : Post-reaction neutralization, extraction with ethyl acetate, and column chromatography (20% ethyl acetate/hexane) to isolate the ester .

- Critical parameters : Temperature control (80–100°C) and reaction time (45–60 minutes) to optimize yield (typically 60–75%) .

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural characterization using ¹H/¹³C NMR .

Q. How is the purity of this compound assessed in synthetic workflows?

- Methodological Answer :

- Chromatography : HPLC with UV detection at 254 nm to monitor residual starting materials or by-products .

- Spectroscopy : ¹H NMR (δ 3.9 ppm for methyl ester, δ 2.5–2.7 ppm for dimethylpyrazine protons) and mass spectrometry (m/z 196 [M+H]⁺) for structural confirmation .

- Melting point : Consistency with literature values (e.g., 85–87°C) to verify crystallinity .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of the 5,6-dimethylpyrazine core?

- Methodological Answer :

- Nucleophilic substitution : Use bulky nucleophiles (e.g., tert-butylamine) to exploit steric effects, or employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling at the 2-carboxylate position .

- Reaction optimization : Solvent choice (polar aprotic solvents like DMF) and elevated temperatures (100–120°C) enhance reactivity despite steric bulk .

- Case study : Bromination at the methyl group (using NBS/AIBN) proceeds with 40–50% yield due to steric shielding, requiring excess reagent .

Q. How do electronic effects of the 5,6-dimethyl groups influence reactivity in heterocyclic transformations?

- Methodological Answer :

- Electron-donating effects : The methyl groups increase electron density on the pyrazine ring, favoring electrophilic aromatic substitution (e.g., nitration) at the 3-position.

- Contradictions : Reported discrepancies in regioselectivity (e.g., sulfonation) arise from competing steric vs. electronic factors. DFT calculations or Hammett studies are recommended to resolve ambiguities .

Q. What are the challenges in scaling up this compound synthesis?

- Methodological Answer :

- By-product formation : Dimethylpyrazine dimerization during esterification (mitigated via controlled reagent addition and inert atmosphere) .

- Yield optimization : Pilot-scale reactions show 10–15% lower yields than lab-scale due to heat transfer inefficiencies; jacketed reactors improve consistency .

- Safety : Exothermic risks during esterification require real-time temperature monitoring and gradual reagent addition .

Key Research Considerations

- Biological Activity : While direct data on this compound is limited, analogues (e.g., chloro- and bromo-derivatives) show immunomodulatory and NMDA receptor-binding activity, suggesting potential neuropharmacological applications .

- Regulatory Compliance : Note that this compound is not FDA-approved; all biological testing must adhere to ethical guidelines for preclinical research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。